![molecular formula C9H10N4O B1489900 3-(azétidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 1452561-18-0](/img/structure/B1489900.png)
3-(azétidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Vue d'ensemble
Description
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs d'Akt en thérapie anticancéreuse
Ce composé a été identifié comme un inhibiteur potentiel d'Akt. Akt, également connu sous le nom de protéine kinase B, est un composant essentiel de la voie PI3K/Akt/mTOR, qui est souvent dysrégulée dans les cancers . Les inhibiteurs ciblant Akt peuvent empêcher la phosphorylation et l'activation des protéines en aval, inhibant ainsi la croissance et la survie des cellules cancéreuses. La capacité du composé à se lier à la fente de liaison à l'ATP d'Akt et son efficacité à inhiber l'activation d'Akt et sa cible en aval PRAS40 in vitro, ainsi que des études pharmacodynamiques et pharmacocinétiques in vivo, en font un candidat prometteur pour la thérapie anticancéreuse .
Modulation allostérique des kinases
L'analyse structurale de ce composé lié à Akt a révélé qu'il agit par un mécanisme distinct des inhibiteurs ATP-compétitifs du domaine kinase . Cela suggère son rôle de modulateur allostérique, ce qui peut être crucial pour la conception de médicaments ayant moins d'effets secondaires en raison de la modulation sélective de l'activité des kinases.
Redéploiement de médicaments
Les propriétés de liaison uniques du composé en font un candidat pour le redéploiement de médicaments. Des études de redéploiement de médicaments computationnelles ont montré que les inhibiteurs allostériques d'Akt peuvent être efficaces contre le cancer du poumon non à petites cellules . Cette approche peut réduire considérablement le temps et les coûts associés au développement de médicaments.
Pharmacocinétique et pharmacodynamie
Le composé a démontré des propriétés pharmacocinétiques et pharmacodynamiques favorables chez les modèles murins . Ces propriétés comprennent la biodisponibilité orale et l'inhibition efficace de l'activation d'Akt et des effecteurs en aval après administration orale, qui sont essentielles au développement de médicaments administrés par voie orale.
Biologie structurale et cristallographie
La structure cristalline d'Akt1 en complexe avec ce composé fournit des informations précieuses sur les interactions moléculaires et les changements conformationnels lors de la liaison . Ces informations sont essentielles pour la conception rationnelle de nouveaux inhibiteurs et la compréhension de la relation structure-activité.
Induction de l'apoptose dans la leucémie
La recherche a indiqué que les dérivés de pyrimidine-5-carbonitrile, qui partagent une structure de base similaire avec ce composé, peuvent induire l'apoptose dans les cellules leucémiques par l'inhibition de l'axe PI3K/Akt . Cela met en évidence l'application potentielle de ce composé dans l'induction de la mort cellulaire programmée dans les cellules cancéreuses.
Criblage biochimique et biophysique
Le composé a été utilisé dans des stratégies de criblage biochimique et biophysique pour identifier et optimiser les inhibiteurs d'Akt1 de petite molécule . Cette application est cruciale pour la découverte et le développement précoces de médicaments.
Mécanisme D'action
Target of Action
The primary target of the compound 3-(Azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is the protein kinase B, also known as Akt . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
The compound acts as an ATP-independent inhibitor of Akt . It binds to Akt in a distinct manner compared to ATP-competitive inhibitors . The binding of this compound results in the occlusion of the ATP binding cleft by a number of hydrophobic residues . This prevents ATP from binding, thereby inhibiting the activation of Akt .
Biochemical Pathways
The inhibition of Akt affects several downstream pathways. One of the key targets is PRAS40, a substrate of Akt . The inhibition of Akt leads to a decrease in the phosphorylation of PRAS40 . Another downstream effector that is affected is p70S6, a kinase involved in protein synthesis .
Pharmacokinetics
The compound has been shown to be orally bioavailable . In vivo pharmacodynamic and pharmacokinetic studies have demonstrated that the compound is effective at inhibiting the activation of Akt and its downstream effectors following oral dosing in mice .
Result of Action
The result of the action of the compound is a potent inhibition of intracellular Akt activation . This leads to a decrease in the phosphorylation of downstream targets such as PRAS40 and p70S6 . The inhibition of these proteins can lead to a decrease in cell proliferation and an increase in apoptosis, making this compound potentially useful in the treatment of cancers .
Propriétés
IUPAC Name |
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-9-12-7-2-1-3-11-8(7)13(9)6-4-10-5-6/h1-3,6,10H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJTZJCSFVLALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



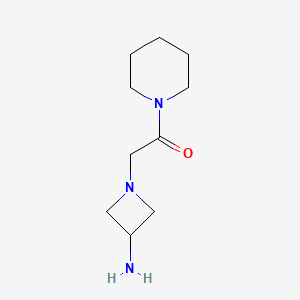
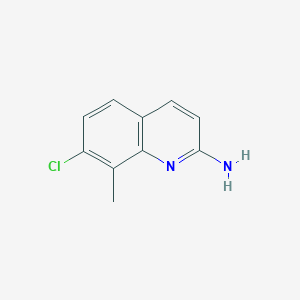
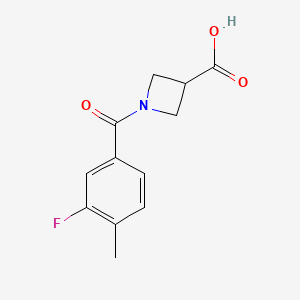
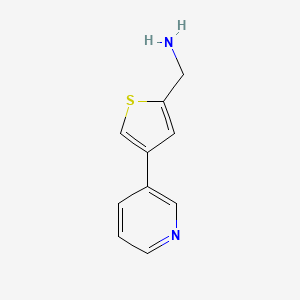
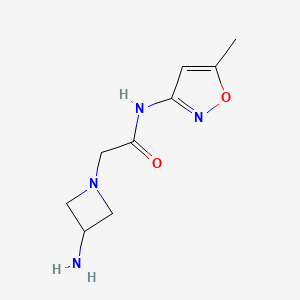
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1489829.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)
![3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489832.png)
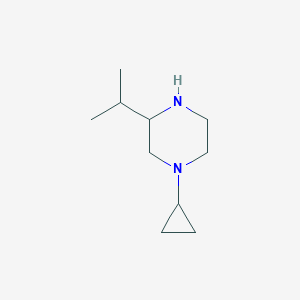
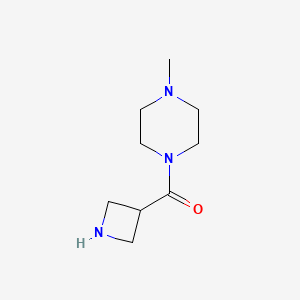
![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)
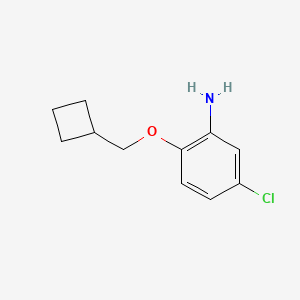
![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)
